Troglitazone-d4

Description

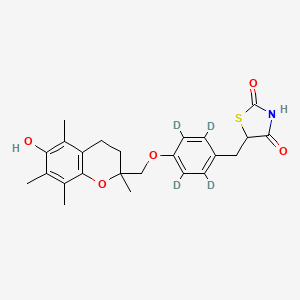

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H27NO5S |

|---|---|

Molecular Weight |

445.6 g/mol |

IUPAC Name |

5-[[2,3,5,6-tetradeuterio-4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)/i5D,6D,7D,8D |

InChI Key |

GXPHKUHSUJUWKP-KDWZCNHSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCC3(CCC4=C(O3)C(=C(C(=C4C)O)C)C)C)[2H] |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Troglitazone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Troglitazone-d4, a deuterated analog of the insulin-sensitizing drug Troglitazone. This document is intended to serve as a core resource for researchers and professionals involved in drug development and analytical studies utilizing this compound.

Chemical Properties of this compound

This compound is the deuterium-labeled version of Troglitazone, primarily used as an internal standard for the quantification of Troglitazone in various biological matrices by mass spectrometry.[1][2] The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometric analyses.

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 5-[[2,3,5,6-tetradeuterio-4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | [3] |

| CAS Number | 2749370-85-0 | [1][3] |

| Molecular Formula | C₂₄H₂₃D₄NO₅S | [1][4] |

| Molecular Weight | 445.6 g/mol | [1][3][4] |

| Appearance | Solid | [1][5] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Solubility | Soluble in Methanol and DMSO (20 mg/ml) | [1][4] |

| Canonical SMILES | [2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCC3(CCC4=C(O3)C(=C(C(=C4C)O)C)C)C)[2H] | [1][3] |

| InChI | InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)/i5D,6D,7D,8D | [3] |

| InChIKey | GXPHKUHSUJUWKP-KDWZCNHSSA-N | [3] |

Stability and Storage

The stability of this compound is a critical parameter for its use as an analytical standard. While specific stability studies on the deuterated form are not extensively published, the stability profile can be inferred from the parent compound, Troglitazone, and general handling guidelines for isotopically labeled compounds.

To ensure the integrity of this compound, proper storage is essential. The following conditions are recommended by suppliers:

-

Solid Form: The solid product should be stored at room temperature or at -20°C in a tightly closed container.[4][5]

-

In Solution: Stock solutions should be stored in separate aliquots to avoid repeated freeze-thaw cycles.[4] For solutions stored at -80°C, it is recommended to use them within 6 months, and for those stored at -20°C, within 1 month.[4]

The chemical stability of Troglitazone is influenced by its susceptibility to oxidation. Studies on the metabolism of Troglitazone have identified two primary pathways that lead to the formation of reactive intermediates, which are relevant to its degradation profile.[6]

-

Quinone Methide Formation: This pathway involves the oxidation of the chromane ring system of Troglitazone.[6] This process can lead to the formation of reactive quinone-type metabolites.[6][7]

-

Thiazolidinedione (TZD) Ring Scission: A second pathway involves the oxidative cleavage of the thiazolidinedione ring.[6] This can generate highly electrophilic intermediates.[6]

These metabolic activation pathways, catalyzed by cytochrome P450 enzymes (primarily CYP3A4 and CYP2C8), are crucial considerations for the stability of Troglitazone and its deuterated analog in biological systems and during in vitro experiments.[6][8] Under normal storage conditions, the compound is stable.[9] However, exposure to strong oxidizing agents, strong acids/alkalis, heat, and moisture should be avoided.[9]

Experimental Protocols for Stability Testing

Detailed experimental protocols for drug stability studies are outlined by regulatory bodies such as the International Council for Harmonisation (ICH). The following represents a generalized protocol for assessing the stability of a drug substance like this compound.

The primary objective of a stability study is to establish a re-test period or shelf-life for a drug substance by evaluating its physical, chemical, and microbiological characteristics under various environmental conditions.[10][11]

-

Batches: A minimum of three primary batches of the drug substance should be tested. The manufacturing process for these batches should be representative of the production scale.

-

Container Closure System: Stability testing should be conducted on the substance packaged in the container closure system proposed for marketing and storage.[11][12]

-

Storage Conditions:

-

Long-term (Real-time) Studies: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[12]

-

Accelerated Studies: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Analytical Procedures: The testing should cover physical, chemical, and biological attributes.[11] This includes appearance, assay for the active substance, and quantification of degradation products using validated, stability-indicating methods (e.g., HPLC, LC-MS).

The logical flow of a stability study, from planning to data evaluation, is crucial for obtaining reliable results.

Caption: A generalized workflow for conducting a pharmaceutical stability study.

Mechanism of Action and Signaling Pathway

Troglitazone exerts its therapeutic effects primarily as a selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism.[13][14][15]

Upon entering the cell, Troglitazone binds to and activates PPARγ. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[16][17] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[17] This binding event modulates the transcription of numerous genes involved in insulin signaling, adipocyte differentiation, and lipid metabolism, ultimately leading to improved insulin sensitivity.[13][18]

The diagram below illustrates the classical signaling pathway initiated by Troglitazone.

Caption: The PPARγ signaling pathway activated by Troglitazone.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C24H27NO5S | CID 163322463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Troglitazone(97322-87-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. discofinechem.com [discofinechem.com]

- 10. researchgate.net [researchgate.net]

- 11. stabilityhub.com [stabilityhub.com]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Mechanistic Insights into Side Effects of Troglitazone and Rosiglitazone Using a Novel Inverse Molecular Docking Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Troglitazone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Troglitazone-d4, an isotopically labeled version of the antidiabetic drug Troglitazone. Deuterated compounds like this compound are invaluable tools in pharmaceutical research, particularly in metabolic studies and as internal standards for quantitative analysis. While specific, detailed proprietary synthesis protocols are not publicly available, this guide outlines a plausible synthetic approach based on established chemical principles for thiazolidinedione synthesis and deuterium labeling.

Overview of Troglitazone and Its Deuterated Analog

Troglitazone is a member of the thiazolidinedione class of drugs, which acts as a selective agonist for peroxisome proliferator-activated receptor-gamma (PPARγ).[1] Activation of PPARγ plays a crucial role in the regulation of glucose and lipid metabolism, making it a target for the treatment of type 2 diabetes. This compound is a stable, isotopically labeled analog of Troglitazone where four hydrogen atoms on the phenyl ring are replaced with deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

Chemical Structure of this compound:

Proposed Synthetic Pathway

A feasible synthetic route to this compound involves a multi-step process, beginning with the synthesis of the deuterated phenyl intermediate, followed by the construction of the thiazolidinedione ring and subsequent coupling to the chromane moiety.

A logical workflow for the synthesis is depicted below:

Caption: A logical workflow for the synthesis and purification of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols derived from general knowledge of organic synthesis and the synthesis of related compounds. These are for illustrative purposes and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Phenyl-d4-acetic acid

A plausible method for introducing deuterium is through the deuteration of a suitable precursor, such as 4-hydroxyphenylacetic acid, using a deuterium source like deuterium gas (D₂) and a catalyst (e.g., Palladium on carbon) or through acid/base-catalyzed exchange reactions with heavy water (D₂O).

Step 2: Formation of the Thiazolidinedione Ring

The thiazolidinedione ring can be synthesized via the reaction of a deuterated benzaldehyde derivative with 2,4-thiazolidinedione in the presence of a base catalyst such as piperidine.

Step 3: Coupling with the Chromane Moiety

The synthesized deuterated thiazolidinedione intermediate would then be coupled with the chromane moiety, (S)-6-hydroxy-2,5,7,8-tetramethylchroman-2-methanol, likely through a Williamson ether synthesis.

Purification of this compound

Purification of the final product is critical to ensure high purity, which is essential for its use as an internal standard. A combination of chromatographic techniques would likely be employed.

Purification Workflow

Caption: A typical purification workflow for obtaining high-purity this compound.

Purification Protocol (Hypothetical)

-

Column Chromatography: The crude product from the final synthesis step would be subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, would be used to separate the desired product from unreacted starting materials and byproducts.

-

Recrystallization: The fractions containing the product, as identified by thin-layer chromatography, would be combined, and the solvent evaporated. The resulting solid would then be recrystallized from a suitable solvent system, such as ethanol/water, to further enhance purity.

Data Presentation

The following tables summarize hypothetical quantitative data that would be collected during the synthesis and purification of this compound.

| Parameter | Value |

| Molecular Formula | C₂₄H₂₃D₄NO₅S |

| Molecular Weight | 445.59 g/mol |

| Deuterium Incorporation | ≥98% |

| Chemical Purity (HPLC) | >98% |

| Overall Yield | (Not available) |

Table 1: Physicochemical and Purity Data for this compound.

| Technique | Instrumentation | Typical Conditions |

| HPLC | Agilent 1260 Infinity II or equivalent | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm); Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 285 nm |

| ¹H NMR | Bruker Avance 400 MHz or equivalent | Solvent: CDCl₃ or DMSO-d₆; Absence of signals corresponding to the deuterated positions on the phenyl ring would be expected. |

| Mass Spectrometry | High-resolution mass spectrometer (e.g., Q-TOF) | Ionization: Electrospray Ionization (ESI); The molecular ion peak corresponding to the deuterated compound would be observed. |

Table 2: Analytical Methods for Characterization of this compound.

Signaling Pathway of Troglitazone

Troglitazone primarily exerts its therapeutic effects through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor.

Caption: Simplified signaling pathway of Troglitazone via PPARγ activation.

Upon entering the cell, Troglitazone binds to and activates PPARγ. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.

Conclusion

The synthesis of this compound is a crucial process for enabling advanced research in the metabolism and pharmacokinetics of this important class of drugs. While specific proprietary protocols remain undisclosed, the synthetic strategies and purification techniques outlined in this guide provide a solid foundation for researchers and scientists in the field of drug development. The availability of high-purity this compound as an internal standard is essential for the accurate quantification of Troglitazone in biological matrices, supporting both preclinical and clinical studies.

References

Troglitazone-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the research applications of Troglitazone-d4, a deuterated analog of the insulin-sensitizing drug Troglitazone. This document provides a comprehensive overview of its primary use as an internal standard in bioanalytical assays, detailed experimental methodologies, and an exploration of the relevant signaling pathways.

Core Application: An Internal Standard for Accurate Quantification

This compound serves a critical role in research, primarily as an internal standard for the accurate quantification of Troglitazone in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The four deuterium atoms on the phenyl ring give this compound a molecular weight that is four units higher than Troglitazone. This mass difference allows for the clear differentiation of the analyte and the internal standard by the mass spectrometer, while their similar physicochemical properties ensure they behave almost identically during sample preparation and chromatographic separation. This co-elution and similar ionization efficiency are paramount for correcting for matrix effects and variations in sample processing, leading to highly accurate and precise quantification of Troglitazone.

Quantitative Data Summary

The following tables summarize key quantitative data related to Troglitazone's pharmacokinetics and pharmacodynamics. The use of this compound as an internal standard is crucial for obtaining such precise pharmacokinetic data from in vivo studies.

Table 1: Pharmacokinetic Parameters of Troglitazone in Healthy Adults

| Dosage | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (hours) |

| 200 mg | 1,100 | 7,200 | 16-34 |

| 400 mg | 2,200 | 11,400 | 16-34 |

| 600 mg | 2,000 | 11,500 | 16-34 |

Data compiled from multiple sources.

Table 2: In Vitro Activity of Troglitazone

| Parameter | Value | Receptor/Cell Line |

| EC50 (human PPARγ) | 0.55 µM | Human PPARγ transactivation assay[1] |

| EC50 (mouse PPARγ) | 0.78 µM | Mouse PPARγ transactivation assay[1] |

Experimental Protocols

Detailed methodologies for key experiments involving the quantification and metabolic analysis of Troglitazone are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Quantification of Troglitazone in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the quantitative analysis of Troglitazone in human plasma, a critical component of pharmacokinetic studies.

a. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

b. Liquid Chromatography Conditions (Representative)

-

LC System: Agilent 1260 HPLC or equivalent

-

Column: Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm) or equivalent

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

c. Mass Spectrometry Conditions (Representative)

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Troglitazone: m/z 442.2 → 165.1

-

This compound: m/z 446.2 → 169.1

-

-

Fragmentor Voltage: 135 V

-

Collision Energy: 25 eV

In Vitro Metabolic Stability of Troglitazone in Human Liver Microsomes

This protocol outlines an experiment to determine the rate of metabolism of Troglitazone in a key in vitro system, which is essential for predicting in vivo clearance.

a. Incubation Procedure

-

Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4).

-

Add Troglitazone to the reaction mixture to a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.

-

Process the samples as described in the plasma quantification protocol (protein precipitation, centrifugation, and reconstitution).

-

Analyze the samples by LC-MS/MS to determine the remaining concentration of Troglitazone at each time point. The rate of disappearance is then used to calculate the in vitro half-life and intrinsic clearance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to Troglitazone research.

References

An In-depth Technical Guide to the Comparative Mechanism of Action: Troglitazone vs. Troglitazone-d4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Troglitazone, a member of the thiazolidinedione class of drugs, was developed as an insulin-sensitizing agent for the treatment of type 2 diabetes. Its primary mechanism of action is the potent agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[1][2][3][4][5] Despite its efficacy, Troglitazone was withdrawn from the market due to concerns about idiosyncratic hepatotoxicity.[6][7] This has led to research into structural modifications that could mitigate its adverse effects while retaining its therapeutic benefits. One such modification is deuteration, the substitution of hydrogen atoms with their heavier, stable isotope, deuterium.

This technical guide provides a comprehensive overview of the mechanism of action of Troglitazone and explores the theoretical differences that would be expected with Troglitazone-d4, a deuterated analog. It is important to note that while the mechanism of Troglitazone is well-documented, specific experimental data for this compound is not currently available in peer-reviewed literature. Therefore, the discussion of this compound is based on established principles of the kinetic isotope effect and the known metabolic pathways of Troglitazone.

Troglitazone: Mechanism of Action

Troglitazone's therapeutic effects are primarily mediated through its activity as a selective agonist of PPARγ.[1][2][3][4][5] It also exhibits some affinity for PPARα, albeit to a lesser extent.[1][3]

PPARγ Activation and Downstream Signaling

As a PPARγ agonist, Troglitazone binds to and activates this nuclear receptor. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in:

-

Insulin Sensitivity: Troglitazone enhances insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver.[2][3][8]

-

Glucose Metabolism: It promotes glucose uptake and utilization in peripheral tissues and decreases hepatic glucose production.[2][3]

-

Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis, and its activation by Troglitazone influences the differentiation of preadipocytes into mature fat cells.

-

Lipid Metabolism: Troglitazone can influence lipid metabolism, although the effects can be complex.

-

Anti-inflammatory Effects: Troglitazone has been shown to possess anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway.[1][3]

The signaling pathway of Troglitazone's action on PPARγ is depicted in the following diagram:

This compound: A Theoretical Perspective

The designation "d4" suggests that four hydrogen atoms in the Troglitazone molecule have been replaced by deuterium. Based on the known metabolism of Troglitazone, the most logical and impactful sites for deuteration would be the two methyl groups on the chromane ring.

The Rationale for Deuteration: The Kinetic Isotope Effect

The primary motivation for deuterating drugs is to leverage the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-determining step will proceed more slowly when a C-D bond is present. This can lead to:

-

Reduced Rate of Metabolism: Slower enzymatic breakdown of the drug.

-

Increased Half-life: The drug remains in the body for a longer period.

-

Altered Metabolite Profile: A potential shift in the relative concentrations of different metabolites.

-

Reduced Formation of Reactive Metabolites: If the deuterated positions are sites of metabolic activation to toxic species.

Metabolism of Troglitazone and the Hypothesized Impact of Deuteration

Troglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8.[9][10] Key metabolic pathways include:

-

Oxidation of the Chromane Ring: This leads to the formation of a quinone-type metabolite (M3), which has been implicated in the drug's hepatotoxicity.[1][11][12] Oxidation of the methyl groups on the chromane ring is a critical step in the formation of reactive o-quinone methide intermediates.[2][13]

-

Cleavage of the Thiazolidinedione Ring: This pathway also generates reactive intermediates.[2][14]

-

Conjugation: The parent drug and its metabolites undergo sulfation (to form M1) and glucuronidation (to form M2).[1][12]

Hypothesis for this compound:

By replacing the hydrogens on the chromane ring's methyl groups with deuterium, the rate of oxidation at these sites would be significantly reduced. This would theoretically lead to:

-

Decreased formation of the quinone and o-quinone methide reactive metabolites. This could potentially reduce the risk of hepatotoxicity associated with Troglitazone.

-

A longer plasma half-life of the parent drug. This might allow for lower or less frequent dosing.

-

A shift in the metabolic pathway, potentially favoring other routes such as glucuronidation or sulfation of the parent molecule.

The core mechanism of action—PPARγ agonism—is not expected to be directly altered by deuteration, as this is a function of the overall molecular shape and electronic properties that allow it to bind to the receptor. However, the altered pharmacokinetic profile could indirectly influence the overall pharmacodynamic effect.

Comparative Data Summary (Theoretical)

The following table summarizes the known quantitative data for Troglitazone and the hypothesized changes for this compound.

| Parameter | Troglitazone | This compound (Theoretical) |

| Mechanism of Action | PPARγ Agonist | PPARγ Agonist (Unaltered) |

| Primary Metabolizing Enzymes | CYP3A4, CYP2C8[9][10] | CYP3A4, CYP2C8 (Reduced rate) |

| Major Metabolic Pathways | Oxidation of chromane ring, Thiazolidinedione ring cleavage, Sulfation, Glucuronidation[1][2][12][14] | Reduced oxidation of chromane ring, potential shift to other pathways |

| Elimination Half-life | 16-34 hours[13] | Increased |

| Formation of Reactive Metabolites | Forms quinone and o-quinone methide metabolites[2][11][13] | Reduced |

| Hepatotoxicity | Associated with idiosyncratic hepatotoxicity[6] | Potentially Reduced |

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical differences between Troglitazone and this compound, a series of in vitro and in vivo experiments would be required.

In Vitro Metabolism Assay

Objective: To compare the rate of metabolism and metabolite profile of Troglitazone and this compound.

Methodology:

-

Incubation: Incubate Troglitazone and this compound separately with human liver microsomes or recombinant CYP3A4 and CYP2C8 enzymes in the presence of NADPH.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the samples using LC-MS/MS to quantify the disappearance of the parent compound and the formation of metabolites.

-

Data Analysis: Calculate the rate of metabolism and identify and quantify the metabolites formed for each compound.

PPARγ Activation Assay (Luciferase Reporter Assay)

Objective: To compare the potency and efficacy of Troglitazone and this compound in activating PPARγ.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293T) co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE.

-

Treatment: Treat the cells with increasing concentrations of Troglitazone or this compound. A known PPARγ agonist (e.g., Rosiglitazone) should be used as a positive control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and plot the dose-response curves to determine the EC50 (potency) and maximal activation (efficacy) for each compound.[15][16][17][18][19][20][21][22]

References

- 1. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanistic Insights into Side Effects of Troglitazone and Rosiglitazone Using a Novel Inverse Molecular Docking Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 6. Troglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Troglitazone: the discovery and development of a novel therapy for the treatment of Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Effect of troglitazone on cytochrome P450 enzymes in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic and non-metabolic factors determining troglitazone hepatotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steady-state pharmacokinetics and dose proportionality of troglitazone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Troglitazone - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. caymanchem.com [caymanchem.com]

- 16. Luciferase Reporter Assays [bio-protocol.org]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Functional Activation of PPARγ in Human Upper Aerodigestive Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DT-13 Mediates Ligand-Dependent Activation of PPARγ Response Elements In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Troglitazone-d4 in Research

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in utilizing Troglitazone-d4 as an internal standard for quantitative analysis. This document provides a summary of commercial suppliers, their product specifications, a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and an overview of the primary signaling pathway influenced by its non-deuterated counterpart, troglitazone.

Commercial Availability of this compound

This compound is available from several commercial suppliers specializing in research chemicals and analytical standards. The following table summarizes the product information gathered from publicly available data. For the most accurate and up-to-date specifications, it is recommended to request a Certificate of Analysis (CoA) directly from the supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification |

| Cayman Chemical | This compound | 2749370-85-0 | C₂₄H₂₃D₄NO₅S | ≥99% deuterated forms (d₁-d₄)[1] |

| Artis Standards | Troglitazone D4 | 2749370-85-0 | Not specified | Not specified[2] |

| TLC Pharmaceutical Standards | This compound | Not specified | C₂₄H₂₃D₄NO₅S[3] | Not specified |

| MedChemExpress | This compound | 2749370-85-0 | Not specified | >98% (as per general product grade)[4] |

Experimental Protocol: Quantification of Troglitazone using this compound as an Internal Standard by LC-MS/MS

This section outlines a general methodology for the quantitative analysis of troglitazone in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is based on established methods for similar thiazolidinedione compounds and should be optimized for specific instrumentation and experimental conditions.[5][6][7]

Materials and Reagents

-

Troglitazone analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., rat plasma)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

Sample Preparation (Protein Precipitation)

-

Spiking: To 100 µL of the biological matrix sample in a microcentrifuge tube, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

-

Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for increased sensitivity.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Troglitazone: Precursor ion (Q1) m/z 442.2 → Product ion (Q3) m/z 165.1

-

This compound: Precursor ion (Q1) m/z 446.2 → Product ion (Q3) m/z 169.1

-

-

Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity. Collision energy for each MRM transition should also be optimized.

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (troglitazone) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards. The concentration of troglitazone in the unknown samples is then determined from this calibration curve.

Signaling Pathway: PPARγ Activation by Troglitazone

Troglitazone is a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[8][9] The activation of PPARγ by troglitazone initiates a cascade of events leading to changes in gene expression.

Caption: PPARγ signaling pathway activated by Troglitazone.

Upon entering the cell, troglitazone binds to and activates PPARγ, which is primarily located in the nucleus. This binding event causes a conformational change in the PPARγ receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR).[9][10] This PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[8][9] This binding initiates the transcription of genes involved in various metabolic processes, including glucose uptake, insulin sensitivity, and lipid metabolism.

Experimental Workflow for LC-MS Quantification

The following diagram illustrates the general workflow for the quantification of troglitazone using its deuterated internal standard.

Caption: General workflow for LC-MS/MS quantification.

References

- 1. caymanchem.com [caymanchem.com]

- 2. All Products : 'Troglitazone' [artis-standards.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. francelab.com.ar [francelab.com.ar]

- 6. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Indispensable Role of Deuterium-Labeled Standards in Modern Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's metabolic fate is paramount to ensuring its safety and efficacy. Drug Metabolism and Pharmacokinetics (DMPK) studies are the cornerstone of this understanding, and the precision of these studies hinges on the quality of analytical methodologies. Among the most powerful tools in the modern bioanalytical laboratory are stable isotope-labeled internal standards, with deuterium-labeled compounds being a primary choice.[1][2] This technical guide provides a comprehensive overview of the core principles, applications, and best practices for utilizing deuterium-labeled standards in drug metabolism research.

Fundamental Principles of Deuterium-Labeled Standards

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an ideal label for internal standards in mass spectrometry-based bioanalysis.[2] The core principle lies in the subtle mass difference between deuterium and protium (¹H), which allows for the differentiation of the labeled internal standard from the unlabeled analyte by a mass spectrometer.[3] Despite this mass difference, the physicochemical properties of a deuterated molecule are nearly identical to its non-labeled counterpart.[2] This similarity ensures that the deuterium-labeled standard co-elutes with the analyte during chromatographic separation and experiences similar extraction recovery and ionization efficiency in the mass spectrometer's ion source.[1] By adding a known concentration of the deuterium-labeled standard to a biological sample, it effectively normalizes for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of the drug and its metabolites.[4][5]

Synthesis of Deuterium-Labeled Compounds

The synthesis of deuterium-labeled standards is a critical step that requires careful consideration of the labeling position and the number of deuterium atoms incorporated. The goal is to create a standard that is stable and has a sufficient mass shift to avoid isotopic crosstalk with the analyte.[4]

Several methods are employed for the synthesis of deuterated compounds:[6][7]

-

Hydrogen-Deuterium (H/D) Exchange: This method involves the direct exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a catalyst.[2][6] Microwave-assisted H/D exchange has emerged as an efficient technique for this purpose.[8]

-

Reductive Deuteration: This involves the use of deuterium-donating reducing agents, like sodium borodeuteride (NaBD₄), to introduce deuterium into a molecule.[9]

-

Stepwise Chemical Synthesis: This approach utilizes commercially available deuterated building blocks in a multi-step synthesis to achieve precise and stable labeling at specific positions within the molecule.[7]

The choice of synthetic route depends on the complexity of the molecule, the desired labeling pattern, and cost-effectiveness.[2]

Applications in Drug Metabolism and Pharmacokinetics (DMPK)

Deuterium-labeled standards are instrumental throughout the drug discovery and development process, from early in vitro metabolism studies to late-stage clinical trials.

3.1. In Vitro Metabolism Studies:

In vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, are used to identify potential metabolic pathways of a drug candidate. By incubating the drug with these systems and using a deuterium-labeled internal standard for quantification, researchers can accurately determine the rates of formation of various metabolites.[10] This information is crucial for predicting in vivo metabolic clearance and identifying potentially reactive or toxic metabolites.

3.2. In Vivo Pharmacokinetic Studies:

Pharmacokinetic (PK) studies in animal models and humans are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[11] Deuterium-labeled standards are indispensable for the accurate quantification of the parent drug and its metabolites in complex biological matrices like plasma, urine, and tissues.[11][12] This allows for the determination of key PK parameters such as half-life, clearance, and volume of distribution.

3.3. Metabolite Identification:

The use of stable isotope labeling can aid in the identification of unknown metabolites.[3] By comparing the mass spectra of samples from subjects dosed with a mixture of labeled and unlabeled drug, metabolites can be readily identified by their characteristic isotopic signature.

3.4. Bioavailability and Bioequivalence Studies:

These studies are critical for comparing different formulations of a drug or for generic drug approval.[11] The high precision afforded by deuterium-labeled internal standards ensures the reliability of these comparative studies.

Experimental Protocols and Methodologies

The successful implementation of deuterium-labeled standards in drug metabolism studies relies on robust and well-validated bioanalytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1. General Bioanalytical Workflow using LC-MS/MS:

The following diagram illustrates a typical workflow for the quantitative analysis of a drug and its metabolites in a biological matrix using a deuterium-labeled internal standard.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. hwb.gov.in [hwb.gov.in]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. symeres.com [symeres.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Deuterium Labelled Drug Standards | Deuteration Tech [svchembiotech.com]

An In-depth Technical Guide on the PPARγ Agonist Activity of Troglitazone

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Troglitazone and PPARγ

Troglitazone is a member of the thiazolidinedione (TZD) class of drugs, which are known to be potent and selective agonists for PPARγ. PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. Its activation plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. Upon activation by a ligand like Troglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Analysis of Troglitazone's PPARγ Agonist Activity

The potency of Troglitazone as a PPARγ agonist has been quantified in various in vitro assays. The half-maximal effective concentration (EC50) is a key metric used to assess the concentration of a drug required to elicit 50% of its maximal effect.

| Parameter | Receptor | Value | Assay Type | Reference |

| EC50 | Human PPARγ | 555 nM | Cell-based transactivation assay | |

| EC50 | Murine PPARγ | 780 nM | Cell-based transactivation assay | |

| EC50 | Human PPARγ | 0.55 µM | Cell-based transactivation assay | |

| EC50 | Murine PPARγ | 0.78 µM | Cell-based transactivation assay | [1] |

| EC50 | Human PPARγ | 1.7 µM | Luciferase reporter assay in HEK293 cells | [2] |

Note: The variability in EC50 values can be attributed to different experimental conditions, cell lines, and assay formats used in the respective studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the PPARγ agonist activity of Troglitazone.

PPARγ Luciferase Reporter Gene Assay

This cell-based assay is a common method to quantify the activation of PPARγ by a test compound.

Principle: HEK293 cells are transiently or stably transfected with two plasmids: one expressing the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). When an agonist binds to the PPARγ-LBD, the fusion protein activates the transcription of the luciferase gene, leading to light emission that can be quantified.

Detailed Protocol (based on commercially available kits): [2][3][4][5][6]

-

Cell Culture and Plating:

-

Culture PPARγ reporter HEK293 cells in MEM medium supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and appropriate antibiotics (e.g., G418 and Puromycin for stable cell lines).

-

Plate the cells in a 96-well white, clear-bottom assay plate at a density of 30,000 cells per well in 32 µL of assay medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 16-24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of Troglitazone (or Troglitazone-d4) in DMSO. A typical final concentration range for Troglitazone would be from nanomolar to micromolar.

-

Further dilute the compound in assay medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

-

Add 8 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 16-24 hours.

-

-

Luciferase Assay:

-

Prepare the luciferase detection reagent according to the manufacturer's instructions.

-

Add the luciferase detection reagent to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes) to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the raw luminescence units (RLU) to the vehicle control.

-

Plot the normalized RLU against the logarithm of the compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

PPARγ Ligand Binding Assay (Fluorometric)

This in vitro assay measures the ability of a test compound to directly bind to the PPARγ ligand-binding domain by competing with a fluorescent probe.

Principle: A fluorescent probe with a high affinity for the PPARγ ligand-binding domain (LBD) is used. When the probe is bound to the PPARγ LBD, it fluoresces. A test compound that also binds to the LBD will displace the fluorescent probe, resulting in a decrease in fluorescence. The degree of fluorescence quenching is proportional to the binding affinity of the test compound.

Detailed Protocol (based on commercially available kits): [7][8]

-

Reagent Preparation:

-

Prepare the PPARγ assay buffer and the fluorescent PPARγ assay probe as per the kit instructions.

-

Dissolve the test compound (Troglitazone or this compound) and a known PPARγ ligand control (e.g., Rosiglitazone) in DMSO.

-

-

Assay Procedure:

-

In a 384-well low-volume black plate, add 1 µL of the test compound solution or DMSO (for solvent control).

-

Prepare a reaction mix containing the human recombinant PPARγ protein and the PPARγ assay buffer.

-

Add the reaction mix to each well and incubate at room temperature for 5-10 minutes.

-

Add the diluted PPARγ assay probe to each well.

-

Incubate at room temperature for 5 minutes before reading.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation/emission wavelength of approximately 375/465 nm in an endpoint mode.

-

-

Data Analysis:

-

Calculate the percent relative fluorescence units (RFU) by comparing the fluorescence of the test compound wells to the solvent control wells.

-

Plot the % RFU against the concentration of the test ligand to determine the IC50 value, which represents the concentration of the ligand required to displace 50% of the fluorescent probe.

-

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental procedures are provided below using Graphviz (DOT language).

Caption: PPARγ Signaling Pathway Activation by Troglitazone.

Caption: Experimental Workflow for PPARγ Luciferase Reporter Assay.

References

- 1. thomassci.com [thomassci.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. assaygenie.com [assaygenie.com]

- 8. abcam.co.jp [abcam.co.jp]

An In-depth Technical Guide to the Solubility of Troglitazone-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Troglitazone-d4 in various organic solvents. This compound is the deuterated form of Troglitazone, a thiazolidinedione-class drug known for its activity as a selective agonist of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Understanding its solubility is critical for its use as an internal standard in quantitative analysis by GC- or LC-MS, as well as for various in vitro and in vivo experimental setups.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively published. However, the solubility characteristics are expected to be nearly identical to its non-deuterated counterpart, Troglitazone. The following table summarizes the available solubility data for Troglitazone in several common organic solvents.

| Solvent | Solubility | Concentration (mM)† | Notes |

| Dimethyl Sulfoxide (DMSO) | ~88 mg/mL[3] | ~199.3 mM | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4] | ~67.9 mM | - |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | ~45.3 mM | - |

| Dimethylformamide (DMF) | ~30 mg/mL[4] | ~67.9 mM | - |

| Ethanol | ~15 mg/mL[3] | ~34.0 mM | - |

| Ethanol | ~4.4 mg/mL | ~10.0 mM | Heating is recommended to achieve dissolution. |

| Ethanol | ~300 µg/mL[4] | ~0.68 mM | - |

| Methanol | Soluble[1] | - | Quantitative data not specified. |

| Water | Insoluble[3] | - | - |

†Calculated based on the molecular weight of Troglitazone (441.5 g/mol ). The molecular weight of this compound is approximately 445.6 g/mol .[1]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The "shake-flask" method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]

1. Principle: An excess amount of the solid compound (solute) is added to a specific solvent. The mixture is then agitated at a constant temperature for an extended period to ensure that a state of equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved compound is quantified using an appropriate analytical method.[6]

2. Materials and Equipment:

-

This compound (solid form)

-

High-purity organic solvents (e.g., DMSO, Ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

3. Step-by-Step Procedure:

-

Preparation: Prepare stock solutions of this compound at a known high concentration in a suitable solvent (like DMSO) for creating a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the samples at a constant speed and temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.[6]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed.[5]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. For higher accuracy, filter the collected supernatant using a syringe filter compatible with the organic solvent to remove any remaining microscopic particles.

-

Dilution: Perform a precise dilution of the supernatant with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Determine the concentration of this compound by comparing the analytical response to a calibration curve prepared from the stock solutions.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Troglitazone's Mechanism of Action

Troglitazone functions as a potent agonist for PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[2] The signaling pathway is initiated by the binding of Troglitazone to PPARγ, leading to a cascade of events that ultimately alters the transcription of target genes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Troglitazone induces cytotoxicity in part by promoting the degradation of peroxisome proliferator-activated receptor γ co-activator-1α protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Troglitazone-d4 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troglitazone, a member of the thiazolidinedione class of drugs, is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1][2][3] Historically used as an antidiabetic and anti-inflammatory agent, Troglitazone was withdrawn from the market due to concerns about hepatotoxicity.[1][4] Despite its withdrawal from clinical use, Troglitazone and its deuterated form, Troglitazone-d4, remain valuable research tools for investigating PPARγ signaling, insulin sensitivity, and mechanisms of drug-induced toxicity in vitro.

This compound is a stable, isotopically labeled version of Troglitazone. The deuterium labeling makes it an ideal internal standard or tracer for quantitative analysis in cell-based assays using techniques like mass spectrometry (MS), allowing for precise measurement of cellular uptake, metabolism, and distribution.[5] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity and cytotoxic profile.

Mechanism of Action

Troglitazone exerts its primary effects by binding to and activating PPARγ.[1][2] This ligand-activated transcription factor, upon binding with Troglitazone, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[3][6] Specifically, Troglitazone has been shown to enhance insulin sensitivity in muscle and adipose tissue and inhibit hepatic gluconeogenesis.[2][7] It also exhibits anti-inflammatory properties by decreasing the activity of the transcription factor NF-κB.[1][2]

Signaling Pathway

The binding of Troglitazone to PPARγ initiates a cascade of events leading to the regulation of target gene expression. The simplified signaling pathway is depicted below.

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed protocols for common cell-based assays. Note that this compound is used as the test compound. For quantitative analysis of cellular uptake or metabolism, cell lysates or media can be analyzed by LC-MS/MS, using a non-deuterated Troglitazone standard for calibration.

Protocol 1: PPARγ Reporter Gene Assay

This assay measures the activation of PPARγ by this compound in a cellular context.

Experimental Workflow

Caption: Workflow for PPARγ reporter gene assay.

Methodology

-

Cell Culture:

-

Use a suitable cell line, such as HEK293T or HepG2, stably or transiently co-transfected with a PPARγ expression vector and a reporter vector containing a luciferase gene under the control of a PPRE promoter.[8][9]

-

Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[10]

-

Prepare serial dilutions of this compound in assay medium (e.g., serum-free medium). Recommended concentration range: 0.1 nM to 10 µM.

-

Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 16-24 hours at 37°C.[10]

-

After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay kit.

-

Data Presentation

| This compound (µM) | Luciferase Activity (RLU) | Fold Induction |

| 0 (Vehicle) | Value | 1.0 |

| 0.01 | Value | Value |

| 0.1 | Value | Value |

| 1 | Value | Value |

| 10 | Value | Value |

RLU: Relative Light Units

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability.

Methodology

-

Cell Culture:

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[1]

-

Treat the cells with various concentrations of this compound (e.g., 3.125 µM to 100 µM) for 12, 24, or 48 hours.[1] Include a vehicle control (0.5% DMSO) and a positive control for cell death (e.g., Triton X-100).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

-

Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation

| This compound (µM) | Incubation Time (h) | Cell Viability (%) |

| 0 (Vehicle) | 24 | 100 |

| 10 | 24 | Value |

| 25 | 24 | Value |

| 50 | 24 | Value |

| 100 | 24 | Value |

| 0 (Vehicle) | 48 | 100 |

| 10 | 48 | Value |

| 25 | 48 | Value |

| 50 | 48 | Value |

| 100 | 48 | Value |

Protocol 3: Glucose Uptake Assay

This assay measures the effect of this compound on glucose transport into adipocytes.

Methodology

-

Cell Culture and Differentiation:

-

Use 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).[2]

-

Culture the cells in DMEM with high glucose and 10% FBS.

-

-

Assay Procedure:

-

Treat fully differentiated 3T3-L1 adipocytes with this compound (e.g., 0.5 µM and 5 µM) for 48 hours.[2]

-

Serum-starve the cells for 3 hours before the assay.

-

Wash the cells with PBS and incubate with a glucose-free medium.

-

Add [14C]2-deoxyglucose (a radiolabeled glucose analog) and incubate for 30 minutes at room temperature.[2]

-

Stop the uptake by washing the cells with ice-cold PBS containing 10 mM glucose.

-

Lyse the cells with 0.5 N NaOH and measure the radioactivity using a scintillation counter.

-

Data Presentation

| Treatment | This compound (µM) | Glucose Uptake (cpm) | Fold Increase (Basal) |

| Basal | 0 | Value | 1.0 |

| Basal | 0.5 | Value | Value |

| Basal | 5 | Value | Value |

| Insulin-stimulated | 0 | Value | Value |

| Insulin-stimulated | 0.5 | Value | Value |

| Insulin-stimulated | 5 | Value | Value |

cpm: counts per minute

Conclusion

This compound is a valuable tool for in vitro studies of PPARγ activation, glucose metabolism, and cytotoxicity. The provided protocols offer a framework for conducting robust and reproducible cell-based assays. The use of the deuterated form allows for precise quantification, which is particularly advantageous for studies involving metabolic fate and cellular uptake. Researchers should carefully optimize assay conditions for their specific cell lines and experimental goals.

References

- 1. ajphr.com [ajphr.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Assessing immune hepatotoxicity of troglitazone with a versatile liver-immune-microphysiological-system [frontiersin.org]

- 4. Exploiting the predictive power of educated spheroids to detect immune-mediated idiosyncratic drug-induced liver injury: the case of troglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of glucose transport and insulin signaling by troglitazone or metformin in adipose tissue of type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Troglitazone enhances differentiation, basal glucose uptake, and Glut1 protein levels in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Assessing immune hepatotoxicity of troglitazone with a versatile liver-immune-microphysiological-system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The antidiabetic drug troglitazone protects against PrP (106–126)-induced neurotoxicity via the PPARγ-autophagy pathway in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Troglitazone induces cytotoxicity in part by promoting the degradation of peroxisome proliferator-activated receptor γ co-activator-1α protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing Troglitazone-d4 for Robust Pharmacokinetic Studies of Troglitazone in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Troglitazone is an oral antidiabetic agent belonging to the thiazolidinedione (TZD) class of drugs. Its primary mechanism of action involves acting as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the transcription of genes crucial for glucose and lipid metabolism.[1][2] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA elements (PPREs) to modulate the expression of target genes, ultimately leading to improved insulin sensitivity in tissues like muscle and adipose tissue.[1][2]

Pharmacokinetic (PK) studies are fundamental to drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound. Accurate quantification of the drug in biological matrices is paramount for reliable PK analysis. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Troglitazone-d4, a deuterated analog of troglitazone, serves as an ideal internal standard for this purpose.[3] Its chemical and physical properties are nearly identical to troglitazone, ensuring similar behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This application note provides detailed protocols and data for conducting pharmacokinetic studies of troglitazone in various animal models using this compound as an internal standard.

Mechanism of Action: PPARγ Signaling Pathway

Troglitazone exerts its therapeutic effects by activating the PPARγ signaling pathway. This process enhances insulin sensitivity by altering the expression of genes involved in metabolic regulation.

Caption: Troglitazone activates the PPARγ/RXR pathway, modulating gene transcription.

Pharmacokinetic Profile of Troglitazone in Animal Models

Studies in various animal species, including rats, mice, and dogs, have characterized the ADME profile of troglitazone.

-

Absorption: Troglitazone is rapidly absorbed following oral administration.[4] In rats, the absorption rate has been calculated to be as high as 75%.[5] Co-administration with food can significantly increase absorption.[1][4]

-

Distribution: The drug is highly bound to serum albumin (>99%), which can limit its distribution to extracellular spaces.[5][6] Despite this, high uptake has been demonstrated in the liver, a key target organ.[5]

-

Metabolism: Troglitazone is extensively metabolized primarily in the liver. The main metabolic pathways are sulfation (producing M1, a sulfate conjugate), glucuronidation (producing M2, a glucuronide conjugate), and oxidation to a quinone-type metabolite (M3).[4][5] There are notable species differences; for instance, in ddY mice, glucuronidation is the predominant pathway, whereas in rats, sulfation is more significant.[7] The oxidative metabolism is catalyzed by cytochrome P450 enzymes, particularly the CYP3A subfamily.[8]

-

Excretion: The metabolites of troglitazone are primarily excreted in the bile, suggesting significant enterohepatic circulation.[5] Very little unchanged drug is excreted in the urine.[6]

Caption: Major metabolic pathways of Troglitazone in the liver.

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of troglitazone observed in various animal models.

| Parameter | Rat | Mouse (SCID) | Mouse (PXB - Humanized Liver) | Dog | Cat |

| Dose | 5 mg/kg[5] | 300-600 mg/kg[9] | 300-600 mg/kg[9] | 5 mg/kg[5] | 20 mg/kg (oral)[6] |

| Bioavailability (F) | ~75%[5] | - | - | - | 6.9%[6] |

| Cmax | Sex differences observed (higher in females)[5] | Lower | 3- to 5-fold higher than SCID[9] | - | - |

| AUC | - | Lower | 2- to 5-fold higher than SCID[9] | - | - |

| Tmax | - | Similar to PXB | Similar to SCID[9] | - | ~1 hour[6] |

| Elimination Half-life (t½) | - | Biphasic elimination[9] | Monophasic elimination[9] | - | 1.1 hours[6] |

| Clearance (CL) | - | - | - | - | 0.33 L/h/kg[6] |

| Volume of Distribution (Vdss) | - | - | - | ~0.8 L/kg[6] | 0.23 L/kg[6] |

| Primary Metabolite | Sulfate (M1)[5] | Glucuronide[9] | Sulfate[9] | Sulfate (M1) & Glucuronide (M2)[5] | - |

Experimental Protocols

A typical pharmacokinetic study involves an in-life phase for dosing and sampling, followed by an analytical phase for sample processing and quantification.

Caption: General experimental workflow for a pharmacokinetic study.

Protocol 1: In-Life Phase (Rat Model)

-

Animal Model: Male Sprague-Dawley rats (250-300g), cannulated (e.g., jugular vein) for serial blood sampling. Acclimatize animals for at least 3 days prior to the study.

-

Housing: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water. Fast animals overnight before dosing.

-

Dosing Formulation: Prepare a suspension of troglitazone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80) at a concentration to achieve a dose of 5 mg/kg in a volume of 5 mL/kg.

-

Administration: Administer the troglitazone formulation via oral gavage (PO). For intravenous (IV) administration to determine bioavailability, use a different cohort and administer via the tail vein.

-

Blood Sampling: Collect blood samples (~150 µL) from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2-EDTA) at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C for 10 minutes at approximately 2000 x g.[10]

-

Sample Storage: Harvest the supernatant (plasma) and store frozen at -80°C until analysis.

Protocol 2: Bioanalytical Sample Analysis (LC-MS/MS)

This protocol is adapted from validated methods for similar thiazolidinedione compounds.[11][12]

-

Reagents and Materials:

-

Troglitazone and this compound reference standards.

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid (analytical grade).

-

Control rat plasma for calibration standards and quality controls (QCs).

-

-

Preparation of Standards:

-

Prepare stock solutions of troglitazone and this compound in methanol (e.g., 1 mg/mL).

-

Prepare a working internal standard (IS) solution by diluting the this compound stock solution in 50:50 acetonitrile:water to a final concentration (e.g., 100 ng/mL).

-

Prepare calibration standards (e.g., 1-1000 ng/mL) and quality control samples (low, mid, high concentrations) by spiking control plasma with appropriate amounts of troglitazone working solutions.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To a 50 µL aliquot of each plasma sample in a microcentrifuge tube, add 150 µL of the working IS solution in acetonitrile.[10]

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm (~18,000 x g) for 10 minutes at 4°C.[10]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Agilent 1260 HPLC or equivalent.[10]

-

Column: C18 column (e.g., Agilent Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient could be: 0-0.5 min (10% B), 0.5-3.0 min (10-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (10% B).

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460A) with an electrospray ionization (ESI) source in positive ion mode.[10]

-

MS/MS Transitions (Multiple Reaction Monitoring - MRM):

-

Troglitazone: m/z 442.2 → 165.1 (Example transition, must be optimized).

-

This compound: m/z 446.2 → 169.1 (Example transition, must be optimized).

-

-

Source Parameters: Optimize gas temperature, gas flow, and capillary voltage for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for both troglitazone and this compound.

-

Calculate the peak area ratio (Troglitazone / this compound).

-

Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of troglitazone in the unknown samples and QCs from the calibration curve.

-

Use the resulting concentration-time data to calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disposition and metabolism of the new oral antidiabetic drug troglitazone in rats, mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Pharmacokinetics of troglitazone, an antidiabetic agent: prediction of in vivo stereoselective sulfation and glucuronidation from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the pharmacokinetics, biotransformation and hepatic transporter effects of troglitazone in mice with humanized livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. francelab.com.ar [francelab.com.ar]

- 12. researchgate.net [researchgate.net]

Application Note: Mass Spectrometry Analysis of Troglitazone-d4